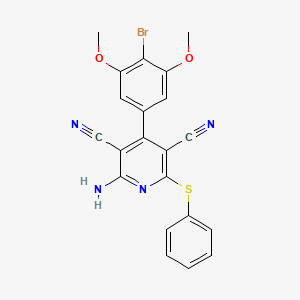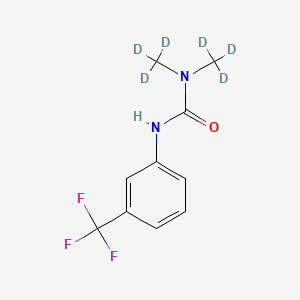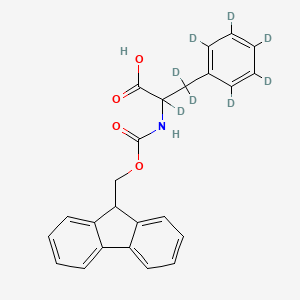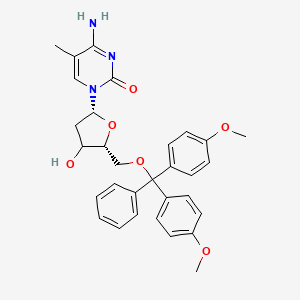
2'-Deoxy-5'-O-DMT-5-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a building block of DNA. This compound is known for its ability to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules . This inhibition can lead to potential anti-metabolic and anti-tumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of the cytidine molecule. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the amino group is protected with a benzoyl group. The methylation of the cytidine molecule is achieved through the use of methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-5-methylcytidine involves large-scale synthesis using similar protection and methylation strategies. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The protected groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various protected and unprotected derivatives of 2’-Deoxy-5’-O-DMT-5-methylcytidine, which can be further used in research and industrial applications .
Applications De Recherche Scientifique
2’-Deoxy-5’-O-DMT-5-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its role in inhibiting DNA methyltransferases, which can affect gene expression and cellular processes.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, making it a candidate for cancer therapy.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools.
Mécanisme D'action
2’-Deoxy-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and cellular processes, potentially resulting in anti-tumor and anti-metabolic effects . The molecular targets include the active sites of DNA methyltransferases, where the compound binds and prevents the transfer of methyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zebularine: Another cytidine analog known for inhibiting DNA methyltransferases.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: Similar to 5-Azacytidine, used in the treatment of certain types of cancer.
Uniqueness
2’-Deoxy-5’-O-DMT-5-methylcytidine is unique due to its specific structure, which allows for effective inhibition of DNA methyltransferases while maintaining stability and functionality in various research and industrial applications .
Propriétés
Formule moléculaire |
C31H33N3O6 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)/t26?,27-,28-/m1/s1 |
Clé InChI |
COZLXEMWXGXVLK-DXISBFFWSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
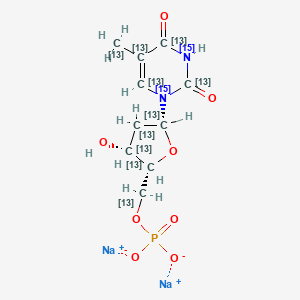
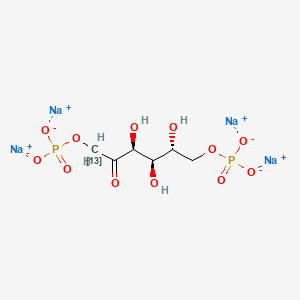
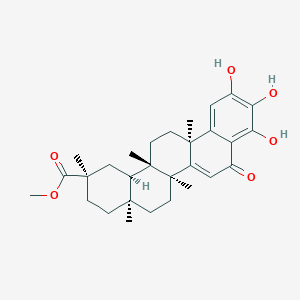
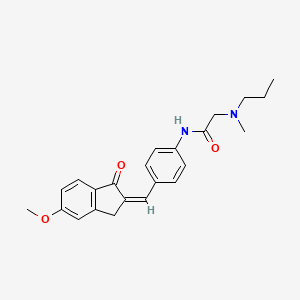
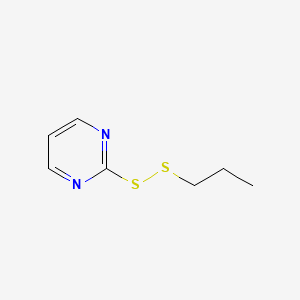
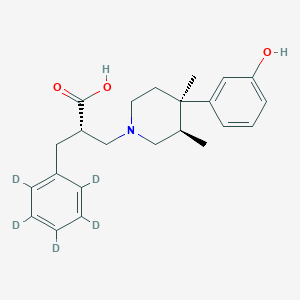
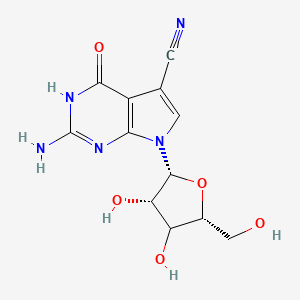
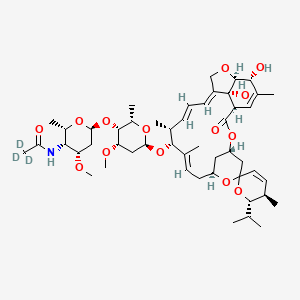
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
